molecular formula C21H24N2O5S2 B1682742 Temocaprilat CAS No. 110221-53-9

Temocaprilat

Cat. No. B1682742
M. Wt: 448.6 g/mol
InChI Key: KZVWEOXAPZXAFB-YLGOGADGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temocaprilat is a non-proteinogenic alpha-amino acid . It is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Temocaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation . Temocaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow .


Molecular Structure Analysis

The molecular formula of Temocaprilat is C21H24N2O5S2 . The IUPAC name is (2 S )-2- [ [ (2 S ,6 R )-4- (carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid . The molecular weight is 448.6 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Temocaprilat is 448.6 g/mol . The molecular formula is C21H24N2O5S2 . The IUPAC name is (2 S )-2- [ [ (2 S ,6 R )-4- (carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid .

Scientific Research Applications

Pharmacological and Clinical Studies

Temocaprilat, the active form of Temocapril, is a potent angiotensin-converting enzyme inhibitor (ACEI). Its inhibitory potency on isolated rat aorta is three times that of enalaprilat. Temocaprilat is unique in its biliary and urinary excretion, making it suitable for patients with renal insufficiency. Notably, it improves endothelial dysfunction, reactive hyperemia in hypertensive patients, and insulin resistance. It also aids in reducing urinary albumin excretion in diabetics and hypertensives (Yasunari et al., 2006).

Mechanistic Insights

A molecular-dynamics study exploring the ionization states of Temocapril and Temocaprilat provides insights into their activation and interaction mechanisms. The study reveals that Temocapril exists in three ionic forms, while Temocaprilat exists in four, affecting their interactions with human carboxylesterase 1 (CES1) and subsequent hydrolysis (Vistoli et al., 2009).

Biliary Excretion and Liver Injury

Research on biliary excretion in rat models shows that Temocapril, and its metabolite Temocaprilat, are affected by liver injuries. Specifically, biliary excretion of Temocaprilat is inhibited in cases of liver injury, indicating the importance of liver function in its metabolism and excretion (Takikawa et al., 2001).

Transport Mechanism in Cells

An evaluation of transport mechanisms in Caco-2 cells suggests that Temocapril is mainly absorbed by passive diffusion at low apical pH and is not a substrate for peptide transporter 1 (PEPT1) or organic anion transporting polypeptides (OATPs). Interestingly, Temocaprilat shows different transport dynamics, indicating the complexity of its absorption and metabolism (Ohura et al., 2011).

Pharmacokinetics in Special Populations

Studies focusing on pharmacokinetics reveal that renal impairment has only a limited effect on the pharmacokinetics of Temocapril and Temocaprilat. This finding supports the potential suitability of Temocapril in patients with varying degrees of renal function (Püchler et al., 2003).

Estimation of Intestinal Absorption

Investigations into intestinal absorption characteristics using Caco-2 cells indicate that Temocapril is primarily hydrolyzed within cells after uptake, with the resulting Temocaprilat being transported to both apical and basolateral surfaces. This study helps to understand the absorption dynamics of Temocapril in the human digestive system (Imai et al., 2005).

Future Directions

The intestinal absorption mechanism of temocapril, an ester-type prodrug of temocaprilat, was evaluated using Caco-2 cell monolayers with or without active carboxylesterase (CES)-mediated hydrolysis . The inhibition of CES-mediated hydrolysis was achieved by pretreatment of the monolayers with bis- p -nitrophenyl phosphate (BNPP), which inhibited 94% of the total hydrolysis of temocapril in the Caco-2 cells . The remaining 6% hydrolysis was due to the presence of serine esterases, other than CES, on the cell membranes .

properties

IUPAC Name

(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVWEOXAPZXAFB-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891350
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temocaprilat

CAS RN

110221-53-9
Record name Temocaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temocaprilat
Reactant of Route 2
Temocaprilat
Reactant of Route 3
Temocaprilat
Reactant of Route 4
Temocaprilat
Reactant of Route 5
Temocaprilat
Reactant of Route 6
Temocaprilat

Citations

For This Compound
572
Citations
H Ishizuka, K Konno, H Naganuma, K Sasahara… - … of Pharmacology and …, 1997 - ASPET
… To investigate the mechanism for the biliary excretion of temocaprilat, we … of temocaprilat, we investigated the effect of temocaprilat on the uptake of [ 3 H]DNP-SG. Although temocaprilat …
Number of citations: 119 jpet.aspetjournals.org
K Püchler, B Sierakowski, I Roots - British journal of clinical …, 1998 - Wiley Online Library
… temocaprilat with decreasing renal function was detected. AUC ss for temocaprilat increased and t 1/2 for temocaprilat … for temocaprilat suggesting a compensatory excretion pathway for …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
K Püchler, KM Eckl, L Fritsche… - British journal of …, 1997 - Wiley Online Library
… Steady-state for temocaprilat was reached on day 5. For temocaprilat, no statistically significant … With decreasing mean CLCR, mean AUCSS for temocaprilat increased statistically …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
T IKEDA - Drug Metabolism and Pharmacokinetics, 1997 - jstage.jst.go.jp
… は胆汁 排 泄 型 の, ま た ヒ トで は胆 汁 ・尿 両 排 泄型 の ア ン ジ オ テ ンシ ン転 換 酵 素 阻 害 剤 で あ り,体 内 で は活性 代 謝物 で あ るtemocaprilatと … ラ ッ ト 肝 細 胞 へ の3Htemocaprilatの …
Number of citations: 3 www.jstage.jst.go.jp
M Arakawa, M Sasaki, M Ohmori, K Harada… - European journal of …, 2001 - Springer
… In this study, the pharmacokinetic profiles of temocaprilat and its hypotensive effect were evaluated after single and repeated dosings of temocapril in young and elderly hypertensive …
Number of citations: 19 link.springer.com
H Ishizuka, K Konno, H Naganuma, K Nishimura… - … of Pharmacology and …, 1998 - ASPET
… of temocaprilat was characterized in relation to that of other ACE inhibitors. Because we found that temocaprilat … in the uptake of temocaprilat was investigated in transfected COS-7 cells. …
Number of citations: 90 jpet.aspetjournals.org
K Yasunari, K Maeda, T Watanabe… - Journal of …, 2003 - journals.lww.com
… receptors in the action of temocaprilat, we examined the … temocaprilat prevented the suppression of HAEC proliferation induced by high glucose treatment. This effect of temocaprilat may…
Number of citations: 13 journals.lww.com
K Yasunari, K Maeda, M Nakamura… - Cardiovascular drug …, 2004 - Wiley Online Library
… Its active form, temocaprilat, is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung. The inhibitory potency of temocaprilat on isolated rat aorta is 3 times that of …
Number of citations: 15 onlinelibrary.wiley.com
M Kitakaze, H Asanuma, H Funaya, K Node… - Journal of the American …, 2002 - jacc.org
… temocaprilat was blunted by either HOE140 or l-NAME (p < 0.01). RNH-6270 and temocaprilat … In fact, the combination of RNH-6270 and temocaprilat caused a 70% increase in CBF. …
Number of citations: 27 www.jacc.org
M Arakawa, M Ohmori, K Harada, N Araki… - British journal of …, 2005 - ncbi.nlm.nih.gov
… , temocaprilat has a dual pathway of excretion: renal and biliary [1]. Potential mechanism of biliary excretion is as follows: temocaprilat … plasma accumulation of temocaprilat is relatively …
Number of citations: 3 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.